[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
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Overview
Description
The compound [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a complex organic molecule with diverse applications in scientific research. Due to its unique chemical structure, this compound exhibits various interesting properties and activities that make it a subject of study in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps starting from readily available precursors
Key steps might include:
Formation of the pyrrolidine ring using a cyclization reaction.
Addition of the aminoethyl group via nucleophilic substitution.
Coupling of the isopropyl-carbamic acid tert-butyl ester through an esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This could involve:
Optimizing temperature and pressure conditions.
Using catalysts to enhance reaction rates.
Implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states, often leading to the formation of new functional groups.
Reduction: Addition of hydrogen or removal of oxygen, reducing the oxidation state of the compound.
Substitution: Replacement of one functional group with another, typically involving nucleophilic or electrophilic agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, amines, or other nucleophiles.
Major Products
The specific products formed depend on the reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
This compound may interact with biological macromolecules, making it useful in the study of enzyme mechanisms, receptor binding studies, or as a probe in biological assays.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industrial applications, the compound could be used in the development of new materials, pharmaceuticals, or as a chemical intermediate in various production processes.
Mechanism of Action
The mechanism by which [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester exerts its effects is typically related to its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: The binding can modulate signaling pathways, enzyme activities, or other cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Unique Properties
Compared to other similar compounds, [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester might offer distinct advantages such as higher binding affinity to specific targets, enhanced stability, or unique reactivity.
List of Similar Compounds
[2-(2-Amino-ethyl)-pyrrolidin-1-yl]-carbamic acid methyl ester
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid ethyl ester
[1-(2-Methylamino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid isopropyl ester
Each of these compounds shares structural similarities but may differ in specific functional groups, leading to variations in their chemical and biological properties.
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Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O2/c1-12(2)18(14(19)20-15(3,4)5)11-13-6-8-17(10-13)9-7-16/h12-13H,6-11,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRURXPHXOBTBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)CCN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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